3-Fluor-L-Phenylalanin

Übersicht

Beschreibung

Appearance: White crystalline powder Purity (HPLC): ≥ 98.0% Melting Point: 198-200.5°C

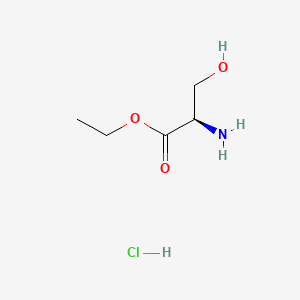

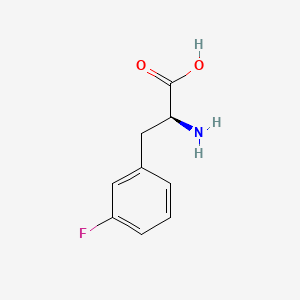

M-fluoro-L-phenylalanine is a phenylalanine derivative that is L-phenylalanine in which the hydrogen at position 3 on the benzene ring is replaced by a fluoro group. It is a L-phenylalanine derivative, a non-proteinogenic L-alpha-amino acid and a member of monofluorobenzenes.

Wissenschaftliche Forschungsanwendungen

Synthese von 4-Borono-2-[18F]fluor-l-phenylalanin

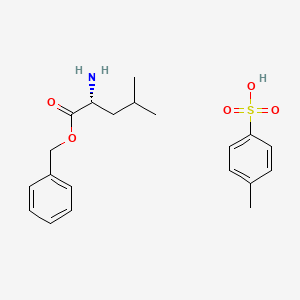

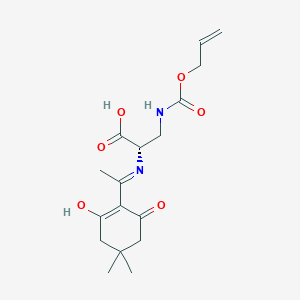

Die Verbindung 4-Borono-2-[18F]fluor-l-phenylalanin ([18F]FBPA) wird mit [18F]F2 synthetisiert, das unter Verwendung der 18O(p, n)18F-Reaktion hergestellt wird {svg_1}. Diese Synthese wird zur Erhöhung der Radioaktivität eingesetzt. Der Prozess erfordert jedoch ein dediziertes System und ein komplexes Verfahren, um das teure [18O]O2-Gas wiederzuverwenden {svg_2}.

Anwendung in der Nuklearmedizin und molekularen Bildgebung

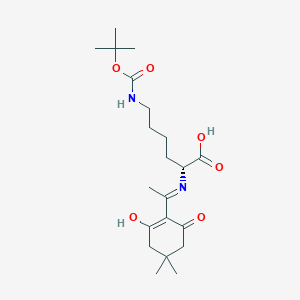

Das synthetisierte [18F]FBPA wird in der Nuklearmedizin und der molekularen Bildgebung verwendet {svg_3}. Es wurde berichtet, dass die Verwendung von [18F]F2 als Markierungsmittel die Markierungsrate und die radiochemische Reinheit verringert {svg_4}.

Pharmazeutische Anwendungen

Fluorierte Phenylalanine, einschließlich 3-Fluor-L-Phenylalanin, haben erhebliche industrielle und pharmazeutische Anwendungen gefunden {svg_5}. Sie haben sich auch als potenzielle Enzyminhibitoren sowie als Therapeutika als wichtig erwiesen {svg_6}.

Topografie-Bildgebung von Tumörokosystemen

This compound wird in der Topografie-Bildgebung von Tumörokosystemen unter Verwendung der Positronen-Emissions-Tomographie (PET) verwendet {svg_7}. Dies ermöglicht die Visualisierung und Überwachung des Fortschreitens von Krankheiten wie Krebs {svg_8}.

Hemmung des Hefewachstums

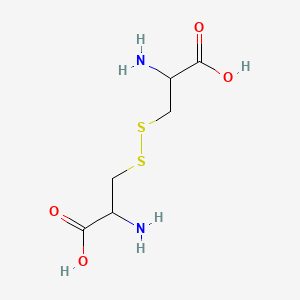

Es wurde eine Reihe von Di- und Tripeptiden hergestellt, die D- und L-m-Fluorphenylalanin enthielten, und in vitro auf ihre Fähigkeit getestet, das Wachstum der Hefe Candida albicans zu hemmen {svg_9}. Die Ergebnisse zeigen, dass Peptide, die L-m-Fluorphenylalanin enthielten, das Wachstum von C. albicans {svg_10} hemmten.

Synthese unnatürlicher chiraler α–Aminosäuren

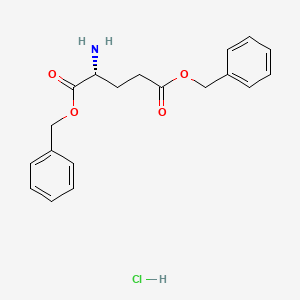

This compound wird bei der Synthese unnatürlicher chiraler α–Aminosäuren verwendet {svg_11}. Dieser Prozess beinhaltet die Liganden-gesteuerte C (sp 3)–H-Arylierung und Olefinierung {svg_12}.

Wirkmechanismus

Target of Action

3-Fluoro-L-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer . Its physiological function is to mediate Na+ and pH independent exchange of essential amino acids .

Mode of Action

3-Fluoro-L-phenylalanine interacts with its targets, primarily LAT1, and is transported across biological barriers . This compound is a radiolabeled analog of L-DOPA and is indicated for the molecular imaging of metabolic abnormalities of presynaptic dopamine transporters and L-type amino acid transporters .

Biochemical Pathways

The biosynthesis of L-phenylalanine, to which 3-Fluoro-L-phenylalanine is structurally similar, occurs via a complex pathway and is carefully controlled . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

Pharmacokinetics

The pharmacokinetics of 3-Fluoro-L-phenylalanine are similar to those of 4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA), which was developed for monitoring the pharmacokinetics of 4-10B-borono-L-phenylalanine (10B-BPA) used in boron neutron capture therapy (BNCT) with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models .

Result of Action

The molecular and cellular effects of 3-Fluoro-L-phenylalanine’s action are primarily observed in its role as a radiolabeled analog of L-DOPA for molecular imaging . In neuro-oncology, FDOPA-PET uptake measures the rate of L-type amino acid transport activity, given that malignant brain tumors are linked to increased protein synthesis and amino acid transport, resulting in higher uptake than normal tissue .

Action Environment

The action, efficacy, and stability of 3-Fluoro-L-phenylalanine are influenced by various environmental factors. For instance, the enzyme-catalyzed synthesis of fluorinated compounds, including 3-Fluoro-L-phenylalanine, can be affected by the specific conditions of the reaction environment . Furthermore, the compound’s interaction with its primary target, LAT1, can be influenced by the expression levels of this transporter in different tissues .

Biochemische Analyse

Biochemical Properties

3-Fluoro-L-phenylalanine is involved in various biochemical reactions. It is incorporated into tumors mediated mainly by L-type amino acid transporters in in vitro and in vivo models .

Cellular Effects

The cellular effects of 3-Fluoro-L-phenylalanine are significant. It has been found that the accumulation of 3-Fluoro-L-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models and cell cultures . It influences cell function by interacting with various cellular processes.

Molecular Mechanism

The molecular mechanism of 3-Fluoro-L-phenylalanine involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 3-Fluoro-L-phenylalanine change over time in laboratory settings. It has been found that the largest biomass increase rate and the highest production rate were seen at 16 h and 24 h of fermentation, respectively .

Dosage Effects in Animal Models

The effects of 3-Fluoro-L-phenylalanine vary with different dosages in animal models. For instance, the tumor-imaging potential of 3-Fluoro-L-phenylalanine was demonstrated in various animal models .

Metabolic Pathways

3-Fluoro-L-phenylalanine is involved in various metabolic pathways. It has been found that the significant upregulation of genes encoding rate-limiting enzymes and key genes pushed more carbon flux toward the L-phenylalanine synthesis .

Transport and Distribution

3-Fluoro-L-phenylalanine is transported and distributed within cells and tissues. It has been found that 3-Fluoro-L-phenylalanine was incorporated into tumors mediated mainly by L-type amino acid transporters in in vitro and in vivo models .

Subcellular Localization

The subcellular localization of 3-Fluoro-L-phenylalanine is primarily in the cytosol . This localization could influence its activity or function within the cell.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941737 | |

| Record name | 3-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-77-3 | |

| Record name | 3-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.